2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
CAS No.: 898793-33-4
Cat. No.: VC2302307
Molecular Formula: C17H16F2O
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898793-33-4 |
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Molecular Formula | C17H16F2O |
Molecular Weight | 274.3 g/mol |
IUPAC Name | 1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 |
Standard InChI Key | NUFVDJCNAWVJRS-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |
Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone consists of a 2,3-dimethylphenyl group connected by a propanone bridge to a 2,4-difluorophenyl moiety. The fluorine atoms at the 2' and 4' positions and methyl groups at the 2 and 3 positions create a unique structural arrangement that influences its chemical behavior.
Physical and Chemical Properties
Based on analysis of similar compounds, the predicted properties of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone are summarized in Table 1.
Property | Predicted Value |
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Molecular Formula | C₁₇H₁₆F₂O |
Molecular Weight | 274.31 g/mol |
Physical Appearance | White to off-white crystalline solid |
Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, ethanol); poorly soluble in water |
Melting Point | Approximately 75-85°C |
Boiling Point | Approximately 350-370°C at standard pressure |
LogP | Approximately 4.1-4.5 (indicating high lipophilicity) |
pKa | Approximately 19-20 for the α-hydrogen |
Spectroscopic Characteristics
The compound would likely show distinctive spectroscopic patterns:
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¹H NMR: Expected signals for aromatic protons (6.8-7.8 ppm), methyl groups (approximately 2.0-2.3 ppm), and methylene protons of the propanone bridge (2.8-3.3 ppm)
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¹³C NMR: Characteristic signals for carbonyl carbon (approximately 200 ppm), aromatic carbons (110-165 ppm), and methyl carbons (15-21 ppm)
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¹⁹F NMR: Two distinct signals for the fluorine atoms at different positions
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IR Spectroscopy: Strong carbonyl stretching band at approximately 1680-1700 cm⁻¹, C-F stretching bands at 1000-1400 cm⁻¹
Synthesis Methods
Friedel-Crafts Acylation
The most probable synthesis route for 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would involve Friedel-Crafts acylation, similar to other propiophenone derivatives.
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Starting Materials: 2,4-Difluorobenzoyl chloride and 2,3-dimethylbenzene
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Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids
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Solvent: Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent
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Reaction Conditions: Low temperature (0-5°C) followed by gradual warming to room temperature under anhydrous conditions
Alternative Synthetic Routes
Alternative methods may include:
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Weinreb Amide Approach: Using 2,4-difluoro-N-methoxy-N-methylbenzamide and a Grignard reagent derived from 2,3-dimethylphenylethyl bromide
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Cross-Coupling Reactions: Palladium-catalyzed coupling of appropriate precursors
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Oxidation of Secondary Alcohols: Oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Chemical Reactions
Typical Reactions
Based on the reactivity of similar propiophenone derivatives, 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would likely undergo the following reactions:
Reduction
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Carbonyl Reduction: Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol
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Complete Reduction: Using Wolff-Kishner or Clemmensen reduction to remove the carbonyl group
Oxidation
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Baeyer-Villiger Oxidation: Using peroxides to convert the ketone to an ester
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α-Carbon Oxidation: Using reagents like selenium dioxide to introduce hydroxyl groups at the α-position
Nucleophilic Addition
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Grignard Addition: Reaction with Grignard reagents to form tertiary alcohols
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Wittig Reaction: Formation of alkenes through reaction with phosphonium ylides
Condensation Reactions
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Aldol Condensation: Reaction with aldehydes to form α,β-unsaturated ketones
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Formation of Hydrazones/Oximes: Reaction with hydrazine derivatives or hydroxylamine
Influence of Fluorine Atoms
The presence of fluorine atoms at the 2' and 4' positions would significantly influence the compound's reactivity:
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Electronic Effects: The electron-withdrawing nature of fluorine would make the carbonyl carbon more electrophilic, enhancing reactions with nucleophiles
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Steric Effects: The 2'-fluorine might create steric hindrance, affecting the approach of reagents
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Hydrogen Bonding: Fluorine atoms could participate in weak hydrogen bonding, influencing crystallinity and solubility
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Metabolic Stability: The C-F bonds would likely enhance metabolic stability if the compound were to be used in biological applications
Biological Activities and Applications
Structure-Activity Relationship
Table 2: Predicted Structure-Activity Relationships
Structural Feature | Potential Biological Impact |
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2',4'-Difluoro Substitution | Enhanced metabolic stability; improved lipophilicity; potential modulation of receptor binding |
2,3-Dimethylphenyl Group | Increased lipophilicity; steric effects influencing target binding |
Carbonyl Group | Hydrogen bond acceptor; potential for covalent interactions with nucleophilic residues in biological targets |
Propanone Bridge | Provides conformational flexibility for optimal binding to biological targets |
Comparison with Related Compounds
Structural Analogs
Table 3: Comparison with Structurally Similar Compounds
Compound | Difference from 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | Expected Property Differences |
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2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone | Methyl groups instead of fluorine atoms | Lower electronegativity; increased electron density in the aromatic ring; higher pKa values |
2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | Chlorine atoms instead of fluorine | Larger atomic radius; weaker electronegativity; different bond angles |
2',4'-Dibromo-3-(2,3-dimethylphenyl)propiophenone | Bromine atoms instead of fluorine | Significantly larger atomic radius; weaker electronegativity; different metabolic fate |
2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | Different methyl group positions (2,4 vs 2,3) | Altered electronic distribution; different steric hindrance patterns |
Physicochemical Property Comparison
The fluorine substitution in 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would likely result in:
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Higher Electronegativity: Compared to methyl or chloro analogs
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Altered Bond Angles: C-F bonds have different geometries than C-Cl or C-CH₃
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Enhanced Metabolic Stability: Fluorine atoms are less susceptible to metabolic transformation
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Different Crystal Packing: Due to unique intermolecular interactions
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Modified Dipole Moment: Resulting in different solubility profiles
Analytical Methods for Characterization
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/water mobile phases
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Gas Chromatography (GC): Suitable for volatility analysis with appropriate temperature programming
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Thin-Layer Chromatography (TLC): Using silica gel plates with hexane/ethyl acetate solvent systems
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR for structural confirmation
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Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) for molecular weight confirmation
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Infrared Spectroscopy (IR): For functional group identification
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UV-Visible Spectroscopy: For chromophore characterization
X-ray Crystallography
X-ray crystallography would provide definitive three-dimensional structural information, including bond lengths, angles, and crystal packing arrangements.
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